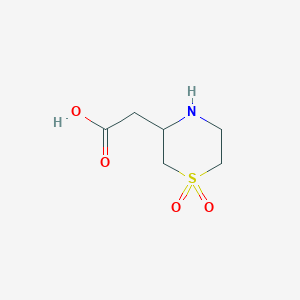

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs, such as 1,2-dioxolane-3-acetic acids and thiazolidinone derivatives, which share some common features with the target compound, such as the presence of acetic acid moieties and heterocyclic structures that contain sulfur and oxygen atoms .

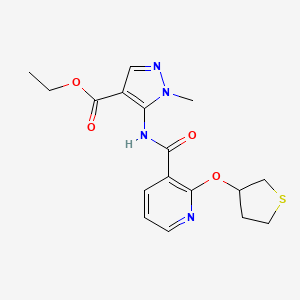

Synthesis Analysis

The synthesis of related compounds involves several key steps. For instance, the asymmetric synthesis of 1,2-dioxolane-3-acetic acids includes the stereoselective opening of oxetanes by hydrogen peroxide, conversion to 3-alkoxy-1,2-dioxolanes, and homologation with a thioester silyl ketene acetal . Similarly, the synthesis of thiazolidinone derivatives involves cyclocondensation of acetohydrazide with mercapto succinic acid using a microwave reactor and zinc chloride as a catalyst . These methods highlight the importance of selective reactions and catalysts in the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structures of the compounds in the studies are confirmed using various analytical techniques. For example, the structure and purity of the synthesized anticonvulsant derivatives were verified by elemental analysis, 1H NMR, 13C NMR spectroscopy, and LC/MS . These techniques are essential for determining the molecular structure and ensuring the correct synthesis of the target compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups and create the desired molecular architecture. The reactions are carefully chosen to maintain the integrity of sensitive groups, such as the dioxo and thiomorpholinyl groups, while allowing for the introduction of acetic acid moieties .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid are not discussed in the provided papers, the properties of similar compounds can be inferred. The solubility, stability, and reactivity of these compounds are likely influenced by their heterocyclic structures and the presence of acetic acid groups. Additionally, the biological activities, such as anti-inflammatory and anticonvulsant effects, suggest that these compounds can interact with biological targets, which is also a reflection of their chemical properties .

Relevant Case Studies

The papers provide case studies of the biological activities of the synthesized compounds. For instance, the thiazolidinone derivatives exhibited promising anti-inflammatory activity in both in vitro and in vivo models, and their interaction with human serum albumin was studied through molecular docking . Similarly, the anticonvulsant derivatives were evaluated in vivo, and the leader compound showed improved convulsive syndrome rates in mice without impairing motor coordination . These case studies are crucial for understanding the potential therapeutic applications of the compounds.

Applications De Recherche Scientifique

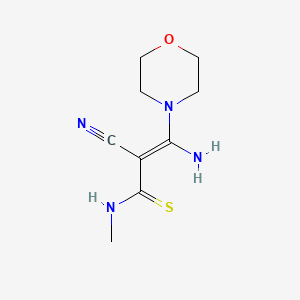

Advanced Reaction Products and Chemical Synthesis

Research has identified novel reaction products and synthesis pathways involving thiomorpholine derivatives, highlighting the compound's relevance in chemical reactions and potential applications in developing new molecules with specific biological or chemical properties. For instance, the study of 4-oxo-2-nonenal (ONE) reactions with cysteine, leading to the formation of thiomorpholine derivatives, offers insights into sulfhydryl modifications by reactive aldehydes, which could be crucial for understanding cellular processes and designing therapeutic agents (Shimozu, Shibata, Ojika, & Uchida, 2009).

Anticonvulsant Activity Studies

The synthesis and biological activity studies of derivatives related to thiomorpholine compounds, such as 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, have shown promising anticonvulsant properties. These findings underscore the potential of thiomorpholine and its derivatives in developing new therapeutic agents for treating convulsive disorders (El Kayal et al., 2019).

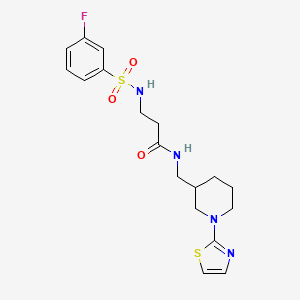

NMDA Receptor Antagonists

Derivatives of thiomorpholine have been explored as NMDA receptor antagonists, contributing to the development of compounds with potential applications in neurology and pharmacology, especially in conditions involving the NMDA receptor, such as neurodegenerative diseases and neuropathic pain (Carling et al., 1992).

Electrochemical Sensors

Thiomorpholine derivatives have been utilized in the design of electrochemical sensors, demonstrating the versatility of these compounds in analytical chemistry and biosensing applications. The development of DNA hybridization electrochemical sensors using conducting polymers illustrates the role of thiomorpholine derivatives in enhancing sensor performance and sensitivity (Cha et al., 2003).

Environmental and Toxicological Studies

Research on the environmental and toxicological impacts of related compounds, such as 2,4-D herbicide, provides insights into the broader context of chemical safety and ecological effects. Studies on the adsorption behavior and toxicological assessments contribute to understanding the environmental fate and biological effects of these compounds, guiding regulatory decisions and safety evaluations (Khan & Akhtar, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. It has hazard statements H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Propriétés

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c8-6(9)3-5-4-12(10,11)2-1-7-5/h5,7H,1-4H2,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUGNWPHLMMPCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC(N1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,7-Dimethyl-2-(2-morpholin-4-ylethyl)-6-(1-phenylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2548172.png)

![1-(Benzo[d]thiazol-2-yl)-3-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2548173.png)

![3-(4-Bromophenyl)-2-propan-2-ylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2548176.png)

![(2Z)-6,8-dichloro-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2548178.png)

![N-tert-butyl-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B2548180.png)

![N-(2-chloro-4-fluorophenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2548182.png)

![4-methoxybenzyl N-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbamate](/img/structure/B2548186.png)

![3-benzyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2548195.png)